molecular formula C18H34O3 B14683446 18-Hydroxyoctadec-2-enoic acid CAS No. 38885-94-8

18-Hydroxyoctadec-2-enoic acid

Cat. No.: B14683446
CAS No.: 38885-94-8
M. Wt: 298.5 g/mol
InChI Key: JQNQKNGCSLCPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-Hydroxyoctadec-2-enoic acid is a long-chain fatty acid with a hydroxyl group at the 18th carbon and a double bond between the 2nd and 3rd carbons. This compound is part of the broader class of hydroxy fatty acids, which are known for their diverse biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-hydroxyoctadec-2-enoic acid typically involves the hydroxylation of octadecenoic acid. One common method is the catalytic hydrogenation of ricinoleic acid, which introduces a hydroxyl group at the desired position . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to convert oleic acid into the desired hydroxy fatty acid. This method is favored for its sustainability and lower environmental impact compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 18-Hydroxyoctadec-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

18-Hydroxyoctadec-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and biodegradable polymers.

    Biology: It serves as a model compound for studying the metabolism of hydroxy fatty acids in living organisms.

    Medicine: Research has shown its potential in developing drug delivery systems due to its biocompatibility and ability to form micelles.

    Industry: It is utilized in the production of lubricants, surfactants, and plasticizers.

Mechanism of Action

The mechanism of action of 18-hydroxyoctadec-2-enoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 18-Hydroxyoctadec-2-enoic acid is unique due to its specific hydroxylation and unsaturation pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and functionality .

Properties

CAS No.

38885-94-8

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

18-hydroxyoctadec-2-enoic acid

InChI

InChI=1S/C18H34O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h14,16,19H,1-13,15,17H2,(H,20,21)

InChI Key

JQNQKNGCSLCPDE-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCC=CC(=O)O)CCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.